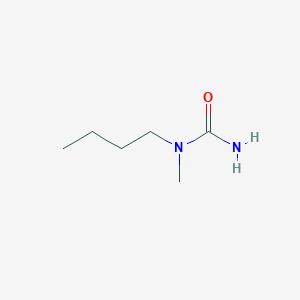
1-Butyl-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-1-methylurea is an organic compound with the molecular formula C₆H₁₄N₂O. It belongs to the class of N-substituted ureas, where one of the nitrogen atoms is substituted with an alkyl group. This compound is of interest due to its diverse chemical and biological properties, making it useful in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
1-Butyl-1-methylurea can be synthesized through the nucleophilic addition of butylamine to methyl isocyanate. This reaction typically occurs in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process . Another common method involves the reaction of butylamine with methyl carbamoyl chloride, which can be generated by the reaction of methylamine with phosgene .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity, with considerations for cost-effectiveness and environmental impact .
化学反応の分析
Types of Reactions
1-Butyl-1-methylurea undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols.
Hydrolysis: Can be hydrolyzed to form butylamine and methylamine under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Addition: Potassium isocyanate in water.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Nucleophilic Addition: Produces N-substituted ureas.
Hydrolysis: Produces butylamine and methylamine.
科学的研究の応用
1-Butyl-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other urea derivatives.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-Butyl-1-methylurea involves its interaction with various molecular targets. For example, it can inhibit the enzyme urease, which catalyzes the hydrolysis of urea to ammonia and carbonic acid. This inhibition is crucial in reducing ammonia emissions in agriculture . The compound’s effects are mediated through nucleophilic addition reactions, where it forms stable complexes with the enzyme’s active site .
類似化合物との比較
Similar Compounds
N-Methylurea: Similar structure but lacks the butyl group.
N-Butylurea: Similar structure but lacks the methyl group.
N,N-Dimethylurea: Contains two methyl groups instead of one butyl and one methyl group.
Uniqueness
1-Butyl-1-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of butyl and methyl groups allows for unique interactions with enzymes and other molecular targets, making it valuable in various applications .
特性
CAS番号 |
135124-62-8 |
|---|---|
分子式 |
C6H14N2O |
分子量 |
130.19 g/mol |
IUPAC名 |
1-butyl-1-methylurea |
InChI |
InChI=1S/C6H14N2O/c1-3-4-5-8(2)6(7)9/h3-5H2,1-2H3,(H2,7,9) |
InChIキー |
ABWBRDVCEGJZJF-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=O)N |
正規SMILES |
CCCCN(C)C(=O)N |
同義語 |
Urea, N-butyl-N-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















